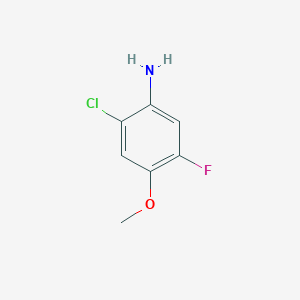
2-Chloro-5-fluoro-4-methoxyaniline
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of anilines, such as 2-Chloro-5-fluoro-4-methoxyaniline, can be achieved through various methods. One common method is the palladium-catalyzed amination of aryl halides . This method involves the reaction of secondary amines, primary amines, or ammonia equivalents with aryl halides in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-methoxyaniline consists of a benzene ring substituted with chlorine (Cl), fluorine (F), and a methoxy group (OCH3) at the 2nd, 5th, and 4th positions respectively, and an amine group (NH2) attached to the benzene ring .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-methoxyaniline has a molecular weight of 175.59 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
- 2-Chloro-5-fluoro-4-methoxyaniline is utilized in various organic synthesis processes. For instance, it's involved in Ullman Methoxylation, a chemical reaction used in the preparation of methoxyanilines (Ragan et al., 2003). Additionally, it's used in the synthesis of boronic acid derivatives, where its fluorescence quenching properties are studied in alcohols (Geethanjali et al., 2015).
Material Science and Engineering
- This compound has applications in material science, specifically in the development of nanocomposites. An example is its use in the creation of polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite systems for corrosion protection. These materials show enhanced thermal stability and electrical conductivity, which are beneficial in various industrial applications (Kausar, 2018).
Environmental Applications
- The compound is also relevant in environmental science, particularly in the study of wastewater treatment. For example, it is evaluated in the Fenton-like oxidation process for the degradation of hazardous methoxyanilines in aqueous solutions. This process is crucial for reducing the toxicity and carcinogenic properties of wastewater from the dye and pharmaceutical industries (Chaturvedi & Katoch, 2020).
Pharmaceutical Research
- In pharmaceutical research, derivatives of 2-Chloro-5-fluoro-4-methoxyaniline are synthesized and evaluated for their cytotoxic activities. These derivatives are important in the development of new drugs and treatments, particularly for their potential application in cancer therapy (Reddy et al., 2013).
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-methoxyaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors like age, sex, health status, and genetic makeup can influence the compound’s effects in the body.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCATZCQXYRHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283676 | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677741-98-9 | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677741-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

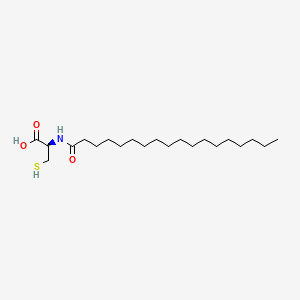
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
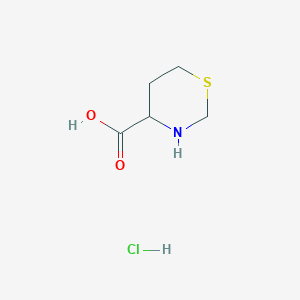

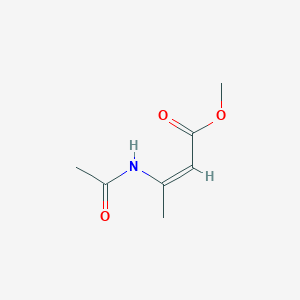





![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)
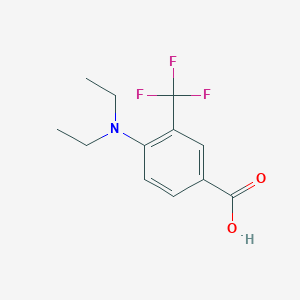

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)